BenchChemオンラインストアへようこそ!

Benactyzine Hydrochloride

Butyrylcholinesterase inhibition Organophosphate research Cholinergic enzyme assays

Select Benactyzine HCl for its irreplaceable dual mechanism: competitive BChE inhibition (Ki 0.010 mM) paired with central mAChR antagonism and NMDA receptor blockade—properties absent in atropine or scopolamine. In working memory assays, it offers cleaner selectivity with minimal off-target behavioral effects. For organophosphate antidote research, it uniquely addresses both cholinergic overstimulation and the enzymatic toxicity component. Unlike broader anticholinergics, it selectively increases fine motor activity without ambulatory stimulation. ≥98% purity, research-use-only compound with established neuropharmacological credentials. Confirm stock and request a quotation today.

Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
CAS No. 57-37-4
Cat. No. B141112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenactyzine Hydrochloride
CAS57-37-4
Synonymsα-Hydroxy-α-phenylbenzeneacetic Acid 2-(Diethylamino)ethyl Ester Hydrochloride;  Benzilic Acid 2-(Diethylamino)ethyl Ester Hydrochloride;  2-Diethylaminoethanol Benzilate-HCl;  2-Diethylaminoethyl Diphenylglycolate Hydrochloride;  AY 5406;  AY 5406-1;  A
Molecular FormulaC20H26ClNO3
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,23H,3-4,15-16H2,1-2H3;1H
InChIKeyZCEHOOLYWQBGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>54.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benactyzine Hydrochloride (CAS 57-37-4): Centrally Active Muscarinic Antagonist for Neuropharmacology Research and Cholinesterase Studies


Benactyzine hydrochloride is a centrally acting muscarinic acetylcholine receptor antagonist belonging to the diphenyl-substituted antimuscarinic class [1]. It functions as a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.010 mM [2]. Unlike many anticholinergics, benactyzine does not possess antihistamine properties [3]. While it was historically used as an antidepressant for depression and anxiety, it is no longer widely employed clinically but remains a valuable tool compound in scientific research for investigating cholinergic system involvement in behavior, cognition, and neuroprotection [3].

Benactyzine Hydrochloride: Why Muscarinic Antagonist Class Substitution Is Not Straightforward


Substituting benactyzine with other antimuscarinic agents such as atropine, scopolamine, or trihexyphenidyl cannot be assumed to yield equivalent experimental outcomes [1]. The anticholinergic class exhibits substantial heterogeneity in central versus peripheral selectivity, behavioral effects, and ancillary target interactions [2]. As demonstrated below, benactyzine occupies a specific pharmacological niche: it possesses BChE inhibitory activity absent in atropine or scopolamine [3]; it exerts NMDA receptor antagonism that atropine and scopolamine lack [4]; and it displays a distinct behavioral signature characterized by high working memory specificity with minimal side-effect burden relative to atropine [5]. These differentiated properties preclude simple interchangeability and necessitate compound-specific selection based on experimental objectives.

Benactyzine Hydrochloride Differentiation: Quantitative Head-to-Head Evidence Against Key Comparators


BChE Inhibition: Benactyzine Possesses Ki of 0.010 mM, a Property Absent in Atropine and Scopolamine

Benactyzine hydrochloride is a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.010 mM [1]. In contrast, the classical antimuscarinic comparators atropine and scopolamine do not exhibit meaningful BChE inhibitory activity [2]. Among compounds with dual muscarinic antagonist/BChE inhibitor activity, benactyzine (Ki = 0.010 mM) is approximately 3-fold less potent than drofenine (Ki = 0.003 mM) [1].

Butyrylcholinesterase inhibition Organophosphate research Cholinergic enzyme assays

Working Memory Specificity: Benactyzine Shows Most Selective Effect with Minimal Side Effects Compared to Atropine

In a paired discrimination task evaluating working and reference memory in overtrained rats, benactyzine (1–4 mg/kg) was found to have the most specific effect on working memory, with only minimal effects on other simultaneously recorded behavioral parameters [1]. In contrast, atropine (1 and 5 mg/kg) affected most of the recorded parameters, while aprophen (5–20 mg/kg) induced only mild effects [1].

Working memory Cognitive neuroscience Paired discrimination task Behavioral pharmacology

NMDA Receptor Antagonism: Benactyzine Demonstrates Protective Activity Absent in Atropine and Scopolamine

Benactyzine antagonized NMDA-induced lethality in mice, ranking equal in potency to procyclidine among anticholinergics tested [1]. In marked contrast, the classical antimuscarinics atropine, scopolamine, methylatropine, and aprophen failed to show any NMDA antagonist properties [1]. The rank order of potency for NMDA lethality antagonism was: mecamylamine > procyclidine = benactyzine > biperiden > trihexyphenidyl [1].

NMDA antagonism Neuroprotection Excitotoxicity Nerve agent research

Muscarinic Receptor Binding Affinity: Benactyzine Ranks Between Atropine and Azaprophen in [3H]NMS Binding

In a systematic comparison of muscarinic antagonist binding to N4TG1 neuroblastoma cells using [3H]N-methylscopolamine, the rank order of potency was: quinuclidinyl benzilate = quinuclidinyl xanthene-9-carboxylate > (methyl atropine = atropine) > benactyzine > azaprophen > (adiphenine = aprophen) > pirenzepine > ethyl aprophen [1]. This positions benactyzine with intermediate receptor affinity—lower than atropine but higher than aprophen and pirenzepine.

Muscarinic receptor binding Radioligand binding assay Structure-activity relationship

Locomotor Activity Profile: Benactyzine Selectively Increases Fine Motor Activity Unlike Broader Stimulants

In a standardized comparison of nine anticholinergic drugs on rat locomotor activity, benactyzine and procyclidine only increased fine motor activity significantly above vehicle control levels, whereas atropine, azaprophen, biperiden, scopolamine, and trihexyphenidyl increased both ambulations and fine motor activity significantly [1]. Activity levels for benactyzine returned to vehicle control levels within 2–3 hours post-injection [1]. Based on potencies relative to scopolamine, the rank order was: scopolamine > trihexyphenidyl > biperiden > azaprophen > procyclidine > benactyzine > atropine > aprophen [1].

Locomotor activity Behavioral pharmacology Side effect profiling Anticholinergic differentiation

EEG Arousal Antagonism: Benactyzine Shows Twice the Potency of Atropine Against Physostigmine-Evoked Arousal

In an electroencephalographic study comparing the effects of anticholinergic drugs against physostigmine-evoked EEG arousal in rabbits, benactyzine proved to be approximately twice as effective as atropine [1]. Scopolamine exceeded the effect of atropine more than tenfold [1]. The effects of all three drugs were qualitatively similar, differing only in the intensity of their central actions [1].

Electroencephalography CNS arousal Physostigmine antagonism Central cholinergic activity

Benactyzine Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Evidence


Neuropharmacological Model of Working Memory Impairment with Minimal Behavioral Confounds

For laboratories investigating the cholinergic basis of working memory, benactyzine provides a cleaner pharmacological tool than atropine. In paired discrimination tasks, benactyzine demonstrates the most specific effect on working memory while producing only minimal effects on other behavioral parameters, whereas atropine broadly affects most recorded measures [1]. This selectivity enables more interpretable cognitive studies with reduced side-effect confounding [1].

Organophosphate Poisoning Research Requiring Combined BChE Inhibition and Muscarinic Antagonism

Benactyzine is uniquely suited for organophosphate antidote research due to its dual mechanism: competitive BChE inhibition (Ki = 0.010 mM) combined with central muscarinic receptor antagonism [1][2]. Unlike atropine or scopolamine, which lack meaningful BChE inhibitory activity [3], benactyzine addresses both the cholinergic overstimulation and the enzymatic component of organophosphate toxicity. Recent studies have explored benactyzine-GABA mutual prodrugs as organophosphate antidotes, underscoring its continued relevance in this domain [4].

Nerve Agent Seizure Studies Exploiting Dual Muscarinic/NMDA Antagonist Activity

In nerve agent-induced seizure models, benactyzine offers a mechanistic advantage over atropine and scopolamine. Benactyzine possesses NMDA receptor antagonism that protects against NMDA-induced lethality, whereas atropine and scopolamine are completely inactive at this target [1]. This dual muscarinic antagonist/NMDA antagonist profile is mechanistically relevant for mitigating both cholinergic hyperexcitation and glutamatergic excitotoxicity in nerve agent exposure [1]. Benactyzine ranks equal to procyclidine in NMDA antagonism potency among anticholinergics tested [1].

Selective Locomotor Activation Studies Requiring Fine Motor Activity Stimulation

For behavioral studies requiring selective activation of fine motor activity without concomitant ambulatory stimulation, benactyzine is a preferred choice. Unlike atropine, scopolamine, trihexyphenidyl, biperiden, and azaprophen—all of which increase both ambulations and fine motor activity—benactyzine selectively increases fine motor activity alone, with effects returning to baseline within 2–3 hours [1]. This restricted behavioral activation profile reduces experimental noise in protocols where broad locomotor stimulation would confound interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benactyzine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.